molecular formula C12H16BrN B1406946 1-(1-(3-Bromophenyl)ethyl)pyrrolidine CAS No. 1518118-17-6

1-(1-(3-Bromophenyl)ethyl)pyrrolidine

Cat. No.: B1406946
CAS No.: 1518118-17-6
M. Wt: 254.17 g/mol
InChI Key: ZZMCLATYQHHCON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(3-Bromophenyl)ethyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities

Preparation Methods

The synthesis of 1-(1-(3-Bromophenyl)ethyl)pyrrolidine typically involves the reaction of 3-bromophenylacetonitrile with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

1-(1-(3-Bromophenyl)ethyl)pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-(3-Bromophenyl)ethyl)pyrrolidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1-(3-Bromophenyl)ethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The bromophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

1-(1-(3-Bromophenyl)ethyl)pyrrolidine can be compared with other similar compounds such as:

    1-(1-(4-Bromophenyl)ethyl)pyrrolidine: Similar structure but with the bromine atom at the para position, which may affect its reactivity and biological activity.

    1-(1-(3-Chlorophenyl)ethyl)pyrrolidine: The chlorine atom in place of bromine can lead to differences in chemical reactivity and pharmacological properties.

    1-(1-(3-Methylphenyl)ethyl)pyrrolidine: The presence of a methyl group instead of a halogen can significantly alter the compound’s properties and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[1-(3-bromophenyl)ethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c1-10(14-7-2-3-8-14)11-5-4-6-12(13)9-11/h4-6,9-10H,2-3,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMCLATYQHHCON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-(3-Bromophenyl)ethyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
1-(1-(3-Bromophenyl)ethyl)pyrrolidine
Reactant of Route 3
Reactant of Route 3
1-(1-(3-Bromophenyl)ethyl)pyrrolidine
Reactant of Route 4
Reactant of Route 4
1-(1-(3-Bromophenyl)ethyl)pyrrolidine
Reactant of Route 5
Reactant of Route 5
1-(1-(3-Bromophenyl)ethyl)pyrrolidine
Reactant of Route 6
Reactant of Route 6
1-(1-(3-Bromophenyl)ethyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.